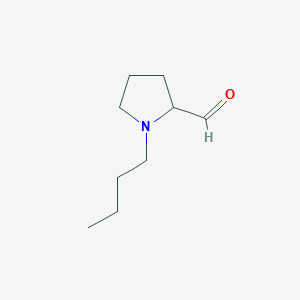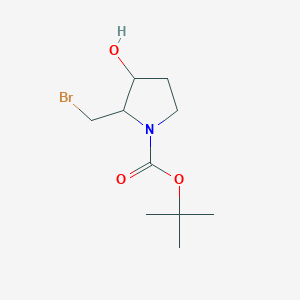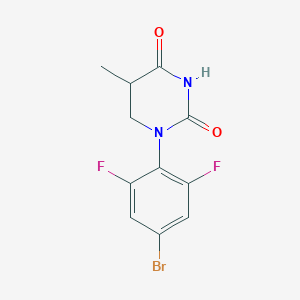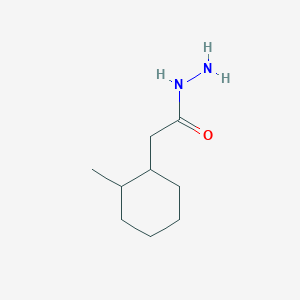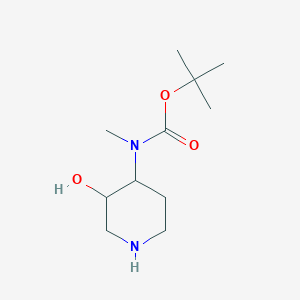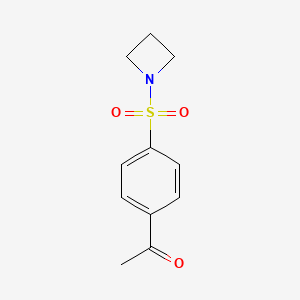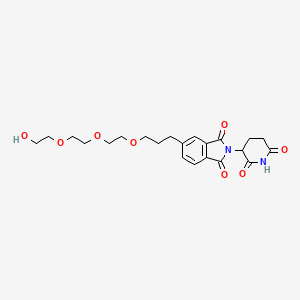
Thalidomide-5'-C3-PEG3-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5’-C3-PEG3-OH is a derivative of thalidomide, a compound that gained notoriety in the late 1950s and early 1960s due to its teratogenic effects. Thalidomide was initially marketed as a sedative and antiemetic but was later found to cause severe birth defects. Despite its tragic history, thalidomide and its derivatives have found new applications in modern medicine, particularly in the treatment of multiple myeloma and other inflammatory conditions .
Preparation Methods
The synthesis of Thalidomide-5’-C3-PEG3-OH involves several steps, starting with the preparation of thalidomide itself. Thalidomide can be synthesized through the reaction of phthalic anhydride with L-glutamic acid, followed by cyclization to form the phthalimide ring . The addition of a polyethylene glycol (PEG) linker, specifically a triethylene glycol (PEG3) chain, is achieved through a series of esterification and amidation reactions. The final product, Thalidomide-5’-C3-PEG3-OH, is obtained after purification and characterization using techniques such as differential scanning calorimetry and powder X-ray diffractometry .
Chemical Reactions Analysis
Thalidomide-5’-C3-PEG3-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also undergo nucleophilic substitution reactions, where the PEG chain can be modified or extended. Major products formed from these reactions include hydroxylated and aminated derivatives, which can further enhance the compound’s solubility and bioavailability .
Scientific Research Applications
Thalidomide-5’-C3-PEG3-OH has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying protein interactions and cellular pathways. In medicine, it is being investigated for its potential to treat various cancers, inflammatory diseases, and autoimmune disorders. The compound’s ability to modulate the immune system and inhibit angiogenesis makes it a promising candidate for therapeutic development .
Mechanism of Action
The mechanism of action of Thalidomide-5’-C3-PEG3-OH involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the selective degradation of transcription factors IKZF1 and IKZF3, which play crucial roles in the regulation of immune responses and cell proliferation. By modulating these pathways, Thalidomide-5’-C3-PEG3-OH exerts its anti-inflammatory and anti-cancer effects .
Comparison with Similar Compounds
Thalidomide-5’-C3-PEG3-OH is unique compared to other thalidomide derivatives due to the presence of the PEG3 linker, which enhances its solubility and bioavailability. Similar compounds include lenalidomide and pomalidomide, which also bind to cereblon and modulate immune responses. Thalidomide-5’-C3-PEG3-OH’s PEGylation provides it with distinct pharmacokinetic properties, making it a valuable addition to the family of immunomodulatory drugs .
Properties
Molecular Formula |
C22H28N2O8 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H28N2O8/c25-7-9-31-11-13-32-12-10-30-8-1-2-15-3-4-16-17(14-15)22(29)24(21(16)28)18-5-6-19(26)23-20(18)27/h3-4,14,18,25H,1-2,5-13H2,(H,23,26,27) |
InChI Key |
PPYZJQSURXFDGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


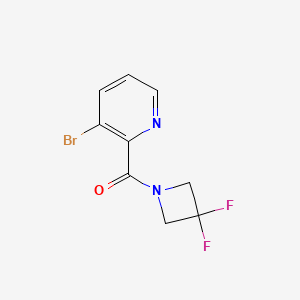
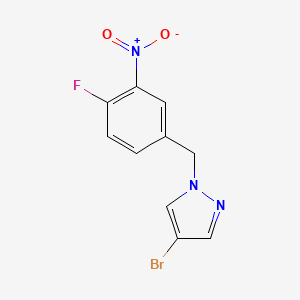
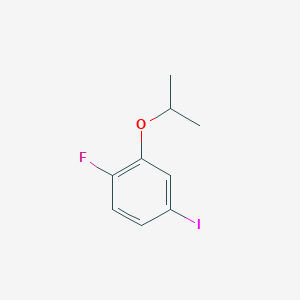
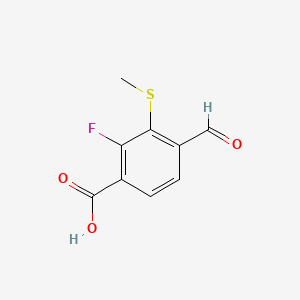
![2-[6-[4,5-Bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14768795.png)
![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-[2-hydroxylcarbonylethylamino]malonic Acid Diamide](/img/structure/B14768803.png)
![11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B14768817.png)
